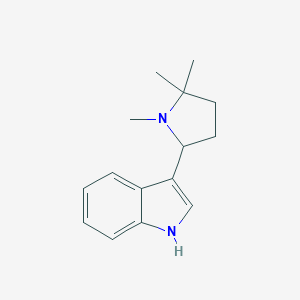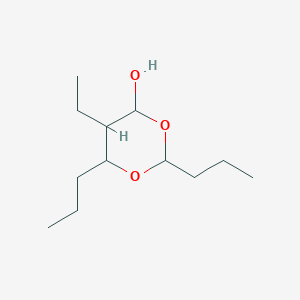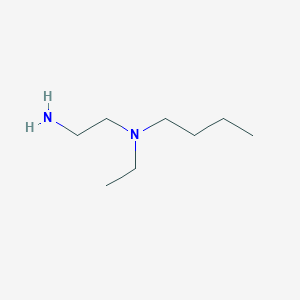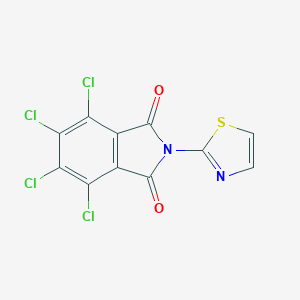
Morpholino(4-dimethylaminophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino(4-dimethylaminophenyl)acetonitrile (Morpholino) is a heterocyclic compound that has been studied extensively over the past few decades due to its unique properties and potential applications in scientific research. Morpholino is a water-soluble, low-molecular-weight compound that has been used in a variety of scientific research studies for its biochemical and physiological effects. It has been used in a variety of lab experiments due to its ability to interact with various biological molecules and its ability to modulate gene expression.
Mécanisme D'action
Target of Action
Morpholino(4-dimethylaminophenyl)acetonitrile, also known as Morpholino, is a molecule used to modify gene expression . The primary targets of Morpholino are specific sequences of RNA . By binding to these sequences, Morpholino can block the function of target genes .
Mode of Action
Morpholino operates by binding to complementary sequences of RNA and blocking sites on the RNA . This interaction prevents the translation of a protein from an mRNA or interferes with precursor mRNA splicing . Morpholino oligomers are designed to be an exact antisense match against the region surrounding the first translated ATG (to block translation) or against a splice donor or acceptor site (to interfere with precursor mRNA splicing) .
Biochemical Pathways
The biochemical pathways affected by Morpholino are those related to the function of the target genes. By blocking the function of these genes, Morpholino can alter the biochemical pathways in which they are involved . .
Pharmacokinetics
Morpholino oligomers are known to be soluble, non-toxic, and stable . These properties suggest that Morpholino could have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The result of Morpholino’s action is the knockdown of the function of target genes . This can lead to a variety of molecular and cellular effects, depending on the roles of the target genes. For example, if the target gene is involved in cell proliferation, Morpholino could potentially inhibit cell growth.
Action Environment
The action of Morpholino can be influenced by various environmental factors. For instance, the effectiveness of Morpholino can be affected by the presence of other molecules that compete for the same target RNA sequences . Additionally, the stability of Morpholino could be influenced by factors such as pH and temperature .
Safety and Hazards
Orientations Futures
Morpholinos are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They can also modify the splicing of pre-mRNA or inhibit the maturation and activity of miRNA .
Propriétés
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)13-5-3-12(4-6-13)14(11-15)17-7-9-18-10-8-17/h3-6,14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICMDAXIOQFNQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)

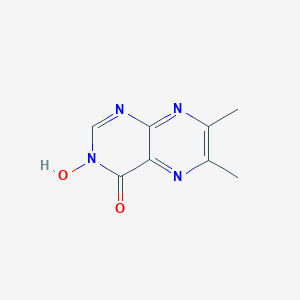
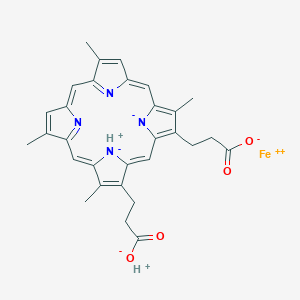


![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)

